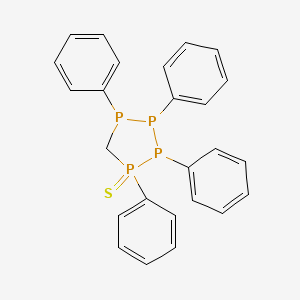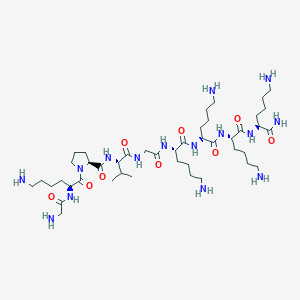
2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane is an organohalogen compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane is treated with a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the purity and efficiency of the production process.
化学反応の分析
Types of Reactions
2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes or alkynes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield alcohols or amines, while elimination reactions can produce alkenes or alkynes.
科学的研究の応用
2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique halogen content.
Environmental Studies: Researchers study its behavior and degradation in the environment to understand the impact of halogenated compounds on ecosystems.
作用機序
The mechanism of action of 2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to modifications in their structure and function.
Pathways Involved: The compound can participate in halogenation and dehalogenation pathways, affecting cellular processes and metabolic activities.
類似化合物との比較
Similar Compounds
2-Bromo-1,1,1,4,4,4-hexafluorobutane: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane: Lacks the bromine atom, which affects its reactivity and applications.
1-Bromo-2,3-dichlorobutane: Contains fewer fluorine atoms, resulting in different chemical properties and uses.
Uniqueness
2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane is unique due to its combination of bromine, chlorine, and fluorine atoms, which impart distinct reactivity and stability. This makes it valuable for specific applications in organic synthesis and material science.
特性
CAS番号 |
63573-65-9 |
|---|---|
分子式 |
C4HBrCl2F6 |
分子量 |
313.85 g/mol |
IUPAC名 |
2-bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane |
InChI |
InChI=1S/C4HBrCl2F6/c5-2(7,4(11,12)13)1(6)3(8,9)10/h1H |
InChIキー |
PASXIZQRTWIJDO-UHFFFAOYSA-N |
正規SMILES |
C(C(C(F)(F)F)(Cl)Br)(C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)
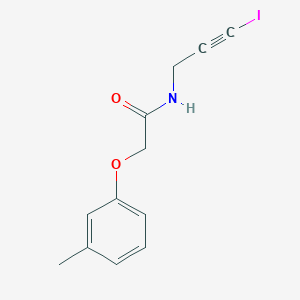
![Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate](/img/structure/B14509953.png)
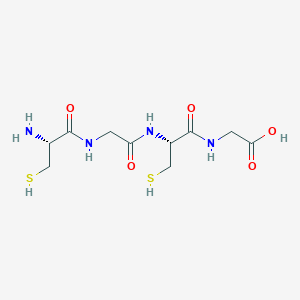
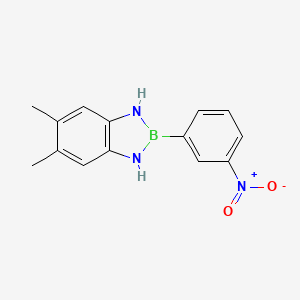
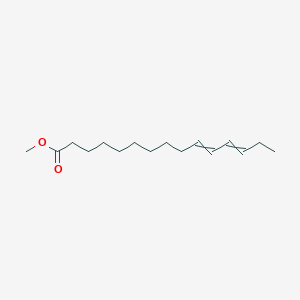
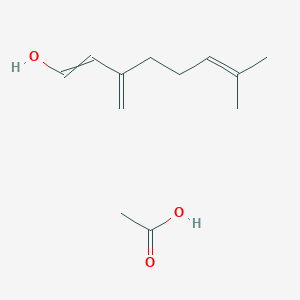
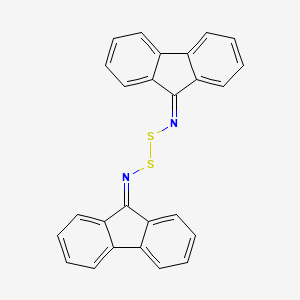
![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)
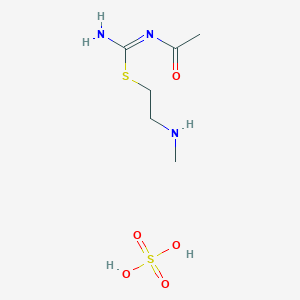
![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)

